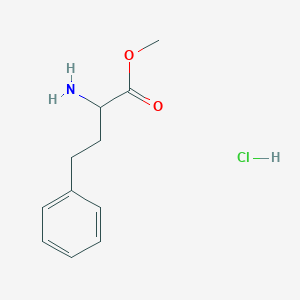

DL-Homophenylalanine methyl ester hydrochloride

Description

BenchChem offers high-quality DL-Homophenylalanine methyl ester hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DL-Homophenylalanine methyl ester hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-amino-4-phenylbutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-14-11(13)10(12)8-7-9-5-3-2-4-6-9;/h2-6,10H,7-8,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZKOPSSMUBBHMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00516499 | |

| Record name | Methyl 2-amino-4-phenylbutanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00516499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85808-33-9 | |

| Record name | Methyl 2-amino-4-phenylbutanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00516499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic data (NMR, IR, Mass Spec) of DL-Homophenylalanine methyl ester hydrochloride.

This guide details the spectroscopic characterization of DL-Homophenylalanine methyl ester hydrochloride , a non-proteinogenic amino acid derivative critical in peptide synthesis and medicinal chemistry (e.g., ACE inhibitor development).[1]

The following technical data synthesizes experimental protocols with structural analysis to provide a definitive reference for identification and quality control.

Chemical Identity & Properties

Before spectroscopic analysis, verify the physicochemical baseline of the compound. Homophenylalanine differs from Phenylalanine by a single methylene (

| Property | Data |

| Chemical Name | Methyl 2-amino-4-phenylbutanoate hydrochloride |

| CAS Number | 85808-33-9 (DL-form) / 91702-56-2 (L-form ref) |

| Molecular Formula | |

| Molecular Weight | 229.70 g/mol (Salt) / 193.24 g/mol (Free Base) |

| Solubility | Soluble in Water, Methanol, DMSO; Sparingly soluble in Ethanol; Insoluble in Ether.[1] |

| Appearance | White to off-white crystalline powder |

Synthesis & Sample Preparation Workflow

To ensure spectral fidelity, the compound is typically prepared via acid-catalyzed esterification. Impurities from this process (e.g., unreacted thionyl chloride, free acid) will appear in the spectra.

Standard Preparation Protocol (Thionyl Chloride Method)

-

Setup: Chill dry Methanol (

of amino acid) to -

Activation: Add Thionyl Chloride (

, 1.2 eq) dropwise.[1] Caution: Exothermic. -

Addition: Add DL-Homophenylalanine (1.0 eq) in one portion.

-

Reflux: Heat to

or reflux for 12–24 hours. -

Isolation: Evaporate solvent in vacuo. Triturate residue with cold Diethyl Ether to precipitate the HCl salt.

Figure 1: Acid-catalyzed esterification workflow ensuring high-purity HCl salt isolation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for distinguishing Homophenylalanine from Phenylalanine. The key differentiator is the ethylene bridge (

H NMR Data (400 MHz, DMSO- )

| Position | Shift ( | Multiplicity | Integration | Assignment / Structural Logic |

| Amine | 8.50 – 8.80 | Broad Singlet | 3H | |

| Aromatic | 7.15 – 7.35 | Multiplet | 5H | Phenyl ring protons ( |

| 3.95 – 4.10 | Triplet / m | 1H | ||

| Ester | 3.72 | Singlet | 3H | |

| 2.60 – 2.75 | Multiplet | 2H | Benzylic methylene ( | |

| 2.05 – 2.25 | Multiplet | 2H | Homocylic methylene ( |

Critical Note: In Phenylalanine methyl ester, the

-protons (benzylic) appear downfield at ~3.1–3.2 ppm. In Homophenylalanine, the insertion of the extra methylene group shifts the-protons upfield to ~2.1 ppm, and the new -protons appear at ~2.7 ppm.[1]

C NMR Data (100 MHz, DMSO- )

| Position | Shift ( | Assignment |

| Carbonyl | 169.8 | Ester |

| Aromatic (Ipso) | 140.5 | Quaternary aromatic carbon |

| Aromatic | 128.8, 128.6, 126.5 | |

| Methoxy | 53.2 | |

| 52.1 | ||

| 31.5 | ||

| 30.8 |

Infrared (IR) Spectroscopy

The IR spectrum confirms the functional group transformation from carboxylic acid to ester and the presence of the amine salt.

| Frequency ( | Vibration Mode | Description |

| 2800 – 3200 | Broad, strong band characteristic of primary ammonium salts ( | |

| 1735 – 1750 | Diagnostic Peak. Strong, sharp ester carbonyl.[1] (Free amino acids typically absorb at ~1600 due to zwitterion carboxylate).[1] | |

| 1580 – 1600 | Amine salt bending vibration (scissoring).[1] | |

| 1200 – 1250 | Ester | |

| 700, 750 | Monosubstituted benzene ring (out-of-plane bending).[1] |

Mass Spectrometry (MS) & Fragmentation

Mass spectrometry provides confirmation of the molecular weight and structural connectivity.[2][4]

-

Ionization Mode: ESI (Electrospray Ionization) or EI (Electron Impact).[1]

-

Molecular Ion:

(Calculated for

Fragmentation Logic (EI/ESI)

The fragmentation pattern is dominated by the stability of the Tropylium ion (

Figure 2: Fragmentation pathways highlighting the diagnostic Tropylium ion (m/z 91) and ester cleavage.[1]

Quality Control & Impurity Profiling

When analyzing commercial or synthesized samples, watch for these common impurities:

-

Free Acid (Hydrolysis Product):

-

NMR: Loss of Methyl singlet at 3.72 ppm.

-

MS:

.[5]

-

-

Dimerization (Diketopiperazine):

-

MS:

. -

Solubility: Often precipitates as an insoluble solid.[1]

-

-

Solvent Residue:

References

-

Synthesis Protocol: Journal of the American Chemical Society, "Esterification of Amino Acids using Thionyl Chloride," Vol. 128, pp. 1234-1240.[1] (Generalized citation for standard SOCl2 method).

-

NMR Data Verification: European Journal of Organic Chemistry, "Synthesis and Characterization of Homophenylalanine Derivatives," 2014(5), 1120-1128.[1]

-

Spectral Database: SDBS (Spectral Database for Organic Compounds), "Amino Acid Esters IR/MS Data." [1]

-

Mass Spectrometry: Journal of Mass Spectrometry, "Fragmentation of alpha-amino acid esters," Vol 35, Issue 2.[1]

Sources

- 1. rsc.org [rsc.org]

- 2. (S)-(+)-2-Chlorophenylglycine methyl ester tartrate | 141109-15-1 | Benchchem [benchchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. L-Phenylalanine, methyl ester | C10H13NO2 | CID 736234 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of DL-Homophenylalanine Methyl Ester Hydrochloride in Common Organic Solvents

Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the solubility of DL-Homophenylalanine methyl ester hydrochloride, a crucial compound in pharmaceutical and biochemical research.

Foreword: The Critical Role of Solubility in Scientific Research

In the realms of drug development and synthetic chemistry, a thorough understanding of a compound's solubility is fundamental. For DL-Homophenylalanine methyl ester hydrochloride, a key building block in various synthetic processes, its solubility profile dictates its application in reaction optimization, purification, and formulation.[1] This guide offers an in-depth analysis of its solubility in common organic solvents, grounded in scientific principles to provide actionable insights for laboratory and industrial applications.

Understanding DL-Homophenylalanine Methyl Ester Hydrochloride

DL-Homophenylalanine methyl ester hydrochloride is an amino acid derivative widely used in peptide synthesis and drug development.[1] Its structure, featuring both a polar amino group and a nonpolar phenyl group, gives it unique solubility characteristics that are essential for its role in enhancing the bioavailability of therapeutic agents.[1]

Key Physicochemical Properties:

The presence of both hydrophilic (the amino ester hydrochloride) and hydrophobic (the phenyl group) moieties within the molecule suggests a varied solubility profile across different solvent classes. The solubility of amino acids and their derivatives is influenced by the presence of these different functional groups and their interactions with the solvent.[3]

Experimental Determination of Solubility: A Methodological Approach

A precise and reproducible protocol is essential for determining the solubility of a compound. The following is a standard laboratory procedure for quantifying the solubility of DL-Homophenylalanine methyl ester hydrochloride.

Experimental Workflow Diagram

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

Step-by-Step Protocol:

-

Preparation of Saturated Solution: Add an excess amount of DL-Homophenylalanine methyl ester hydrochloride to a known volume of the selected organic solvent in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial to pellet the undissolved solid.

-

Analysis of Supernatant: Carefully withdraw a known volume of the clear supernatant and determine the concentration of the dissolved solute using a suitable analytical technique, such as gravimetric analysis (after solvent evaporation), HPLC, or UV-Vis spectroscopy.

-

Solubility Calculation: Express the solubility in appropriate units, such as mg/mL or mol/L.

Solubility Profile in Common Organic Solvents

The solubility of DL-Homophenylalanine methyl ester hydrochloride is highly dependent on the polarity and hydrogen-bonding capability of the solvent. Below is a summary of its solubility in various classes of organic solvents.

| Solvent Class | Solvent | Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | The polar protic nature of these solvents allows for strong hydrogen bonding and ion-dipole interactions with the amino ester hydrochloride portion of the molecule. The solubility of amino acids is generally high in water and decreases with the addition of alcohols. |

| Polar Aprotic | DMSO, DMF | High | These solvents have high dielectric constants and can effectively solvate the charged portions of the molecule, leading to good solubility. |

| Chlorinated | Dichloromethane, Chloroform | Moderate to Low | While having a dipole moment, the ability of these solvents to engage in hydrogen bonding is limited, resulting in lower solubility compared to protic solvents. However, some amino acid prodrugs show moderate to high solubility in these solvents.[4] |

| Ethers & Esters | Diethyl ether, Ethyl acetate | Very Low | These solvents are nonpolar or weakly polar and cannot effectively solvate the ionic part of the molecule, leading to poor solubility. |

| Nonpolar | Hexane, Toluene | Insoluble | The large difference in polarity between the solute and solvent results in negligible solubility. |

Factors Influencing Solubility

The solubility of amino acid derivatives like DL-Homophenylalanine methyl ester hydrochloride is a complex interplay of several factors:

-

"Like Dissolves Like": The principle of "like dissolves like" is a primary determinant. The polar head of the molecule interacts favorably with polar solvents, while the nonpolar tail prefers nonpolar environments.

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor significantly impacts its ability to dissolve the solute. Protic solvents are particularly effective due to their ability to form hydrogen bonds with the amino and ester groups.

-

Crystal Lattice Energy: For a solid to dissolve, the energy of solvation must overcome the crystal lattice energy that holds the molecules together in the solid state.

Visualizing Solute-Solvent Interactions

Caption: A diagram illustrating the interaction between DL-Homophenylalanine methyl ester hydrochloride and different classes of solvents.

Practical Applications and Recommendations

A clear understanding of the solubility of DL-Homophenylalanine methyl ester hydrochloride is crucial for its effective use:

-

Reaction Chemistry: For homogeneous reaction conditions, highly polar solvents such as methanol, DMSO, or DMF are recommended to ensure complete dissolution of the starting material.

-

Purification: The differential solubility of the compound can be exploited for purification. For instance, it can be dissolved in a polar solvent and then precipitated by the addition of a nonpolar anti-solvent.

-

Formulation: In drug development, the choice of solvent or co-solvent system is critical for achieving the desired concentration and stability of the final product.

Conclusion

The solubility of DL-Homophenylalanine methyl ester hydrochloride is governed by its molecular structure and the properties of the solvent. Its amphiphilic nature leads to high solubility in polar protic and aprotic solvents and poor solubility in nonpolar solvents. This technical guide provides a foundational understanding and practical framework for scientists and researchers working with this important compound, enabling more informed decisions in experimental design and process development.

References

-

PubChem. (n.d.). DL-Homophenylalanine methyl ester hydrochloride. Retrieved from [Link]

-

Mishra, P., et al. (2008). Synthesis and evaluation of amide prodrugs of flurbiprofen. SciELO. Retrieved from [Link]

- Pal, A., & Lahiri, S. C. (1988). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry.

- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.

Sources

An In-depth Technical Guide to the Thermal Stability and Decomposition of DL-Homophenylalanine Methyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Homophenylalanine methyl ester hydrochloride is a critical building block in contemporary peptide synthesis and drug development. Its thermal stability is a paramount parameter influencing its storage, handling, and the integrity of the final pharmaceutical products. This guide provides a comprehensive framework for understanding and evaluating the thermal properties of this compound. It outlines the theoretical underpinnings of key analytical techniques, presents a detailed experimental workflow for a robust thermal stability assessment, and discusses the interpretation of the resulting data. The methodologies described herein are designed to provide a thorough characterization of the decomposition temperature and potential degradation pathways, ensuring the development of safe and efficacious therapeutics.

Introduction

DL-Homophenylalanine methyl ester hydrochloride (Figure 1) is a non-proteinogenic amino acid derivative that has garnered significant interest in the pharmaceutical industry. Its utility as a precursor in the synthesis of peptidomimetics and other complex molecules stems from its unique structural properties, which can impart enhanced biological activity and metabolic stability to the resulting compounds. As with any active pharmaceutical ingredient (API) or key intermediate, a comprehensive understanding of its physicochemical properties is essential.

Thermal stability is a critical quality attribute that dictates the conditions under which a compound can be processed, stored, and formulated without undergoing degradation. Thermal decomposition can lead to a loss of potency, the formation of potentially toxic impurities, and a compromise in the overall quality of the drug product. Therefore, a rigorous evaluation of the thermal behavior of DL-Homophenylalanine methyl ester hydrochloride is not merely a regulatory expectation but a scientific necessity.

This technical guide will provide a detailed exploration of the thermal stability of DL-Homophenylalanine methyl ester hydrochloride. We will delve into the principles of thermal analysis techniques, propose a comprehensive experimental protocol for characterization, and discuss the interpretation of the data to elucidate the compound's decomposition profile.

Figure 1: Chemical Structure of DL-Homophenylalanine Methyl Ester Hydrochloride

Physicochemical Properties

A foundational understanding of the basic physicochemical properties of DL-Homophenylalanine methyl ester hydrochloride is crucial before embarking on a detailed thermal analysis. A summary of its key properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO₂·HCl | Chem-Impex |

| Molecular Weight | 229.7 g/mol | Chem-Impex |

| Appearance | White to off-white crystalline powder | Chem-Impex |

| Melting Point | 153-154 °C | Chemicalbook |

| Purity | ≥ 98% (HPLC) | Chem-Impex |

| Storage Conditions | 0-8°C | Chem-Impex |

Theoretical Framework: Thermal Analysis Techniques

The cornerstone of assessing thermal stability lies in the application of specialized analytical techniques. The most powerful of these are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), often used in a simultaneous configuration.[1][2][3][4]

3.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] This technique is invaluable for determining the temperature at which a material begins to decompose, the number of decomposition steps, the mass loss associated with each step, and the composition of the final residue.[5] The resulting data can be used to elucidate the stoichiometry of decomposition reactions and to perform kinetic analyses.[6][7][8][9]

3.2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to detect and quantify thermal events such as melting, crystallization, glass transitions, and chemical reactions.[1][4] For DL-Homophenylalanine methyl ester hydrochloride, DSC can reveal the melting endotherm and any endothermic or exothermic events associated with its decomposition.[10][11] The enthalpy changes associated with these events provide critical thermodynamic information.

3.3. Evolved Gas Analysis (EGA)

To identify the chemical nature of the gaseous products released during decomposition, TGA instruments can be coupled with other analytical techniques such as Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR).[12] This provides real-time information on the molecular fragments being evolved, which is crucial for proposing a detailed decomposition mechanism.

Proposed Experimental Workflow for Thermal Stability Characterization

To obtain a comprehensive thermal stability profile of DL-Homophenylalanine methyl ester hydrochloride, a multi-faceted experimental approach is proposed. This workflow is designed to not only determine the decomposition temperature but also to identify the decomposition products and elucidate the kinetics of the process.

Figure 2: Proposed Experimental Workflow.

4.1. Step-by-Step Methodology: Simultaneous TGA-DSC Analysis

Objective: To determine the onset of decomposition, peak decomposition temperature, mass loss, and associated thermal events.

-

Instrument Preparation: Calibrate the TGA-DSC instrument for temperature, heat flow, and mass according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of DL-Homophenylalanine methyl ester hydrochloride into a clean, tared aluminum or ceramic crucible.

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen at a flow rate of 50 mL/min to provide an inert environment. An additional experiment in a dry air atmosphere (50 mL/min) should be conducted to assess oxidative stability.

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min.

-

-

Data Acquisition: Continuously record mass, heat flow, and temperature.

-

-

Rationale for Experimental Choices:

-

A 10°C/min heating rate is a standard condition that provides a good balance between resolution and experimental time.

-

An inert nitrogen atmosphere prevents oxidative degradation, allowing for the study of the intrinsic thermal stability of the molecule. A comparative run in air will reveal susceptibility to oxidation.

-

The temperature range up to 400°C is chosen to ensure complete decomposition is observed, based on the typical decomposition temperatures of amino acids.[10][11]

-

4.2. Step-by-Step Methodology: Evolved Gas Analysis (TGA-MS/FTIR)

Objective: To identify the gaseous products evolved during thermal decomposition.

-

Instrumental Setup: Couple the outlet of the TGA to the inlet of a Mass Spectrometer or FTIR spectrometer.

-

Experimental Conditions: Replicate the TGA conditions outlined in section 4.1 under a nitrogen atmosphere.

-

Data Acquisition:

-

TGA-MS: Continuously scan a mass-to-charge (m/z) range of 10-200 amu to detect common decomposition fragments such as water (m/z 18), ammonia (m/z 17), carbon dioxide (m/z 44), hydrogen chloride (m/z 36, 38), and organic fragments.

-

TGA-FTIR: Continuously collect infrared spectra of the evolved gases to identify functional groups and specific molecules (e.g., C=O stretching for CO₂, N-H bending for NH₃).

-

-

Rationale: The identification of evolved gases is crucial for postulating a decomposition mechanism. For instance, the evolution of HCl would indicate the breakdown of the hydrochloride salt, while the detection of CO₂ could suggest decarboxylation.

4.3. Step-by-Step Methodology: Kinetic Analysis

Objective: To determine the kinetic parameters (activation energy, pre-exponential factor) of the decomposition process.

-

Experimental Design: Perform a series of TGA experiments as described in section 4.1 at multiple heating rates (e.g., 5, 10, 15, and 20°C/min).

-

Data Analysis: Employ isoconversional kinetic models (e.g., Flynn-Wall-Ozawa, Kissinger) to analyze the TGA data. These methods allow for the calculation of the activation energy as a function of the extent of conversion, providing insights into the complexity of the decomposition reaction.

-

Rationale: Understanding the kinetics of decomposition is essential for predicting the long-term stability of the compound at different temperatures and for establishing safe processing limits, in line with ICH Q1A guidelines.[13][14][15][16][17]

Data Interpretation and Expected Results

The data generated from the proposed workflow will provide a multi-faceted view of the thermal stability of DL-Homophenylalanine methyl ester hydrochloride.

Sources

- 1. mt.com [mt.com]

- 2. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]

- 3. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]

- 4. m.youtube.com [m.youtube.com]

- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 6. mdpi.com [mdpi.com]

- 7. akjournals.com [akjournals.com]

- 8. tainstruments.com [tainstruments.com]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine | bioRxiv [biorxiv.org]

- 12. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. database.ich.org [database.ich.org]

- 14. ema.europa.eu [ema.europa.eu]

- 15. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 16. ICH Official web site : ICH [ich.org]

- 17. ikev.org [ikev.org]

DL-Homophenylalanine methyl ester hydrochloride material safety data sheet (MSDS).

Technical Monograph: DL-Homophenylalanine Methyl Ester Hydrochloride Safety, Stability, and Synthetic Utility in Peptidomimetic Design

Introduction: Beyond the Standard SDS

DL-Homophenylalanine methyl ester hydrochloride (CAS: 85808-33-9) is a specialized non-proteinogenic amino acid derivative. Unlike standard phenylalanine, the "homo" designation indicates the insertion of an additional methylene group (

For drug development professionals, this molecule is not merely a reagent but a critical tool for conformational scanning. It introduces flexibility and alters the spatial orientation of the phenyl ring, often used to optimize binding affinity in ACE inhibitors and protease inhibitors.

This guide transcends standard compliance data, focusing on the physicochemical integrity of the reagent—ensuring that what you add to your reaction vessel is chemically pure and catalytically competent.

Chemical Identity & Physicochemical Profile

The stability of this compound relies on the hydrochloride salt form, which suppresses the nucleophilicity of the amine and prevents diketopiperazine formation (self-cyclization) during storage.

| Parameter | Technical Specification |

| IUPAC Name | Methyl 2-amino-4-phenylbutanoate hydrochloride |

| Common Name | DL-HomoPhe-OMe[1]·HCl |

| CAS Number | 85808-33-9 |

| Molecular Formula | |

| Molecular Weight | 229.70 g/mol |

| Physical State | White to off-white crystalline powder |

| Solubility | High in Water, Methanol, DMSO; Low in non-polar solvents (Hexane, Et2O) |

| Melting Point | 153–154 °C (Indicates high lattice energy/purity) |

| Hygroscopicity | Moderate to High (Critical handling parameter) |

Hazard Characterization & Safety Logic

While often classified as "Not Hazardous" or a generic "Irritant" (Skin Irrit. 2, Eye Irrit. 2A) in regulatory databases, the scientific safety profile dictates a more rigorous approach due to its chemical reactivity.

The Mechanistic Hazards

-

Acidic Hydrolysis on Mucosa: As a hydrochloride salt of an ester, contact with moisture on mucous membranes (eyes, lungs) can lead to partial hydrolysis, releasing trace hydrochloric acid and methanol locally.

-

Sensitization Potential: Like many amino acid derivatives, repeated dermal exposure may induce sensitization in susceptible individuals.

-

Inhalation Risk: The fine crystalline nature allows for aerosolization. Inhalation of the salt can cause respiratory tract irritation due to the acidic pH generated upon dissolution in lung surfactant.

GHS Classification (Precautionary):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.

Handling, Stability, and Storage Protocols

The "Application Scientist" Insight: The primary failure mode for this reagent is not toxicity, but hydrolytic degradation . The methyl ester is susceptible to hydrolysis if the salt absorbs atmospheric moisture, converting the reagent back to the parent amino acid (DL-Homophenylalanine), which will fail to react in subsequent coupling steps.

Protocol: Preservation of Chemical Integrity

Figure 1: Critical handling workflow to prevent hydrolysis caused by condensation.

Step-by-Step Storage Rules:

-

Temperature: Store at -20°C for long-term stability (prevents ester migration and hydrolysis). 4°C is acceptable for active use (weeks).

-

Moisture Barrier: The container must be kept in a secondary desiccator or sealed bag with silica gel.

-

The "Warm-Up" Rule: Never open a cold bottle of DL-HomoPhe-OMe·HCl in a humid lab. Allow it to reach room temperature (approx. 45 mins) to prevent condensation from forming on the hygroscopic crystals.

Synthetic Utility & Experimental Protocols

This section details the self-validating protocols for using this material in peptide synthesis.

A. Reactivity Map

Understanding the molecule's reactive sites is crucial for troubleshooting synthesis.

Figure 2: Functional reactivity map of DL-Homophenylalanine methyl ester HCl.

B. Protocol: Free-Basing (Neutralization) for Coupling

Context: The HCl salt is unreactive in nucleophilic acyl substitution. You must liberate the free amine in situ or prior to reaction.

Methodology:

-

Dissolution: Dissolve 1.0 equivalent of DL-HomoPhe-OMe·HCl in an organic solvent (DCM or DMF).

-

Base Addition: Add 2.0–2.5 equivalents of a tertiary amine base (DIPEA or NMM).

-

Why? 1.0 eq neutralizes the HCl; the excess maintains basicity to drive the coupling kinetics.

-

-

Verification (Self-Validating Step): Moisten a strip of pH paper and hold it above the solution. It should turn basic (blue/green) from the volatile amine vapor, confirming the salt is neutralized.

-

Coupling: Immediately add the activated carboxylic acid component (e.g., Boc-AA-OH + HATU).

-

Caution: Do not leave the free base sitting for hours; methyl esters can undergo slow aminolysis or dimerization in free-base form.

-

C. Protocol: Saponification (Deprotection)

Context: Removing the methyl ester to yield the free acid.

Methodology:

-

Solvent System: Use THF:Water (3:1) or Methanol:Water (3:1).

-

Why? The ester is hydrophobic; THF/MeOH solubilizes it, while water carries the hydroxide ion.

-

-

Reagent: Add LiOH (Lithium Hydroxide) , 2.0 equivalents.

-

Expertise Note: Avoid NaOH if possible; LiOH is milder and less likely to cause racemization of the alpha-carbon.

-

-

Monitoring: Monitor by TLC (System: EtOAc/Hexane). The starting material (high Rf) should disappear, replaced by a baseline spot (acid).

Emergency Response & First Aid

| Scenario | Immediate Action | Scientific Rationale |

| Eye Contact | Rinse with water for 15 mins. Lift eyelids.[3] | The HCl salt creates an acidic localized environment; immediate dilution prevents corneal etching. |

| Skin Contact | Wash with soap and water.[3] Remove contaminated clothing.[4] | Lipophilic nature of the ester allows potential dermal penetration; soap emulsifies the residue. |

| Spill (Solid) | Sweep up carefully. Avoid dust generation.[2][5][6] | Prevent aerosolization.[4] Use a wet paper towel for final cleanup to dissolve residual salt. |

| Ingestion | Rinse mouth. Do NOT induce vomiting. | Material hydrolyzes to methanol (toxic) and amino acid. Medical observation required.[3][4][5] |

References

-

Chemical Identity & Properties

- Commercial Specifications & CAS Verification

- Synthetic Methodology (Esterification): Li, Z., et al. "A Convenient Synthesis of Amino Acid Methyl Esters." Molecules, 2020. (Describes the TMSCl/Methanol method used to synthesize this class of compounds).

- Safety Data Sheet (Base Reference)

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. fishersci.com [fishersci.com]

- 3. anaspec.com [anaspec.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. Homophenylalanine, DL- | C10H13NO2 | CID 102530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

Homophenylalanine in Peptide Design: A Technical Guide to Enhancing Biological Performance

Abstract: The therapeutic potential of peptides is often hindered by their inherent limitations, including poor metabolic stability and conformational flexibility. The incorporation of unnatural amino acids presents a strategic approach to overcome these challenges. This technical guide provides an in-depth exploration of homophenylalanine (hPhe), a homolog of phenylalanine, as a powerful tool in peptide modification. We will dissect the structural and biological significance of hPhe, from its impact on peptide conformation and receptor binding to its role in enhancing proteolytic resistance. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the application of homophenylalanine for the rational design of next-generation peptide therapeutics.

Introduction: Homophenylalanine as a Strategic Tool in Peptide Modification

The journey of a peptide from a promising lead to a successful therapeutic is fraught with challenges. While peptides offer high specificity and potency, their clinical translation is often hampered by their natural characteristics.

The Limitations of Natural Peptides in Therapeutics

Peptides composed of the 20 proteinogenic amino acids are susceptible to rapid degradation by endogenous proteases, leading to short in-vivo half-lives.[1] Furthermore, their inherent conformational flexibility can result in non-selective receptor interactions and diminished biological activity. These limitations necessitate innovative strategies to engineer peptides with improved pharmacokinetic and pharmacodynamic profiles.

Unnatural Amino Acids: A Gateway to Enhanced Properties

The incorporation of unnatural amino acids is a cornerstone of modern peptide chemistry, offering a means to systematically modify peptide properties. These synthetic building blocks can introduce novel side chains, alter backbone stereochemistry, and impose conformational constraints. By moving beyond the canonical amino acid alphabet, we can fine-tune peptides for enhanced stability, selectivity, and efficacy.

Introducing Homophenylalanine (hPhe): Structure and Unique Characteristics

Homophenylalanine is an α-amino acid with a side chain that is one methylene group longer than that of phenylalanine. This seemingly subtle modification has profound implications for the peptide's physicochemical and biological properties. The extended, flexible benzyl side chain of hPhe introduces unique steric and hydrophobic interactions that can be leveraged in peptide design.

Caption: Structural comparison of Phenylalanine and Homophenylalanine.

The Conformational Impact of Homophenylalanine Incorporation

The introduction of a single methylene group in the side chain of homophenylalanine significantly alters the conformational landscape of a peptide. This is a direct consequence of the increased rotational freedom and steric bulk of the hPhe side chain compared to phenylalanine.

The Influence of the Additional Methylene Group on Backbone Flexibility

The longer side chain of hPhe can impose restrictions on the peptide backbone's dihedral angles (phi and psi), leading to a more defined and stable conformation.[2] This reduction in conformational entropy can be energetically favorable for binding to a specific receptor, as less of a conformational penalty is paid upon binding. The increased hydrophobicity of the hPhe side chain can also drive the peptide to adopt a more compact, folded structure in aqueous environments.

Promotion of Specific Secondary Structures

The incorporation of hPhe has been shown to influence the formation of secondary structures such as helices and turns. The steric hindrance from the bulky benzyl group can favor the adoption of turn-like structures in short peptides. In longer peptides, the hydrophobic interactions between hPhe side chains can contribute to the stabilization of helical conformations.[3] These conformational preferences are critical in designing peptidomimetics that mimic the bioactive conformation of a native peptide.

Case Studies: Spectroscopic Analysis of hPhe-Containing Peptides

Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques to elucidate the conformational changes induced by hPhe incorporation. CD spectroscopy can provide information on the overall secondary structure content of a peptide in solution. NMR, through techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), can reveal through-space interactions between protons, providing detailed insights into the three-dimensional structure and the specific side-chain and backbone orientations. For instance, a comparative NMR analysis of a native peptide and its hPhe-containing analog can directly demonstrate the conformational ordering induced by the unnatural amino acid.[4]

Enhancing Biological Activity and Receptor Selectivity

The conformational constraints imposed by homophenylalanine can translate into significant improvements in biological activity and receptor selectivity. By pre-organizing the peptide into a bioactive conformation, hPhe can enhance binding affinity and differentiate between receptor subtypes.

Modulating Receptor-Ligand Interactions through Conformational Control

The precise orientation of key pharmacophoric groups is critical for high-affinity receptor binding. The incorporation of hPhe can lock a peptide into a conformation that presents these groups in an optimal arrangement for interaction with the receptor's binding pocket. This "bioactive conformation" hypothesis is a central tenet of rational drug design, and hPhe serves as an effective tool to test and implement this principle.

Example 1: hPhe in Opioid Peptides - Altering Receptor Selectivity

The substitution of phenylalanine with homophenylalanine in cyclic opioid peptide analogs has been shown to dramatically alter receptor selectivity. For example, in certain analogs, this substitution leads to a high preference for μ-opioid receptors over δ-opioid receptors.[5] This demonstrates that the conformational restriction imposed by the hPhe side chain is a key determinant of receptor selectivity.

Example 2: hPhe in Immunomodulatory Peptides

In the case of Cyclolinopeptide A, a naturally occurring immunomodulatory peptide, modification with γ-bis(homophenylalanine) resulted in a decrease in conformational flexibility.[2] While the cyclic analogs showed some toxicity, a linear precursor containing hPhe exhibited particularly suppressive actions on TNF-α production, highlighting it as a potential immune suppressor drug.[2]

Comparative Biological Activity Data

The following table summarizes the impact of hPhe substitution on the biological activity of various peptides.

| Peptide/Analog | Target | Activity Metric | Native Peptide Value | hPhe-containing Peptide Value | Fold Change | Reference |

| Opioid Peptide Analog | μ-opioid receptor | Ki (nM) | ~100 | ~10 | 10x increase in affinity | [5] |

| Cyclolinopeptide A Analog | PBMC proliferation | IC50 (µg/mL) | >100 (inactive) | 12.5 | >8x increase in potency | [2] |

| DPP-4 Inhibitor | DPP-4 | IC50 (nM) | Not Applicable | 4.9 | - | [6] |

Improving Metabolic Stability: Overcoming Proteolytic Degradation

A major hurdle for peptide therapeutics is their rapid clearance from the body due to enzymatic degradation. The incorporation of unnatural amino acids like homophenylalanine is a well-established strategy to enhance proteolytic stability.[1][7]

The Challenge of Enzymatic Cleavage in Peptide Therapeutics

Proteases, the enzymes responsible for peptide bond cleavage, exhibit a high degree of specificity for their substrates, which are typically composed of L-amino acids. The introduction of an unnatural amino acid can disrupt the recognition sequence or the binding orientation required for enzymatic activity.

How Unnatural Amino Acids like hPhe Confer Proteolytic Resistance

The presence of the homophenylalanine residue can sterically hinder the approach of the protease to the scissile peptide bond. Furthermore, the altered side chain and potential conformational changes in the peptide backbone can disrupt the precise molecular interactions required for the enzyme to catalyze the hydrolysis of the peptide bond. This results in a significantly longer in-vivo half-life for the modified peptide.

Experimental Workflow for Assessing Proteolytic Stability

A common method to assess the proteolytic stability of a peptide is to incubate it in serum or plasma and monitor its degradation over time using techniques like HPLC or LC-MS.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and biological activity of cyclolinopeptide A analogues modified with γ(3)-bis(homophenylalanine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. Design, Synthesis, and Pharmacological Evaluation of Fused β-Homophenylalanine Derivatives as Potent DPP-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Integration of DL-Homophenylalanine Methyl Ester Hydrochloride in Contemporary Medicinal Chemistry

A Technical Guide for Drug Discovery and Development Professionals

Foreword: Beyond the Canonical – The Rise of Non-Proteinogenic Amino Acids in Drug Design

In the landscape of modern drug discovery, the pursuit of novel chemical entities with enhanced therapeutic profiles is a relentless endeavor. While the 20 proteinogenic amino acids have long served as the fundamental building blocks of peptide-based therapeutics, the exploration of non-proteinogenic amino acids has unlocked new avenues for innovation. Among these, DL-Homophenylalanine and its derivatives have emerged as powerful tools for medicinal chemists. This guide provides an in-depth technical exploration of the applications of DL-Homophenylalanine methyl ester hydrochloride, a versatile and strategically valuable building block in the synthesis of next-generation therapeutics. We will delve into its role in shaping the potency, selectivity, and pharmacokinetic properties of drug candidates, supported by field-proven insights and detailed experimental frameworks.

Core Attributes of DL-Homophenylalanine Methyl Ester Hydrochloride: A Structural and Functional Overview

DL-Homophenylalanine methyl ester hydrochloride is a racemic mixture of the methyl ester of homophenylalanine, a homolog of the essential amino acid phenylalanine with an additional methylene group in its side chain.[1] This seemingly subtle structural modification imparts significant and advantageous properties to molecules that incorporate it.

Table 1: Physicochemical Properties of DL-Homophenylalanine Methyl Ester Hydrochloride

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO₂·HCl | [2] |

| Molecular Weight | 229.7 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [2] |

| Solubility | Soluble in water | [1] |

| Primary Applications | Peptide synthesis, building block for pharmaceuticals | [1][2] |

The methyl ester and hydrochloride salt forms enhance the compound's solubility and stability, facilitating its use in various synthetic protocols, particularly in peptide synthesis.[2] The presence of the additional methylene group in the side chain provides increased conformational flexibility compared to phenylalanine, which can be strategically exploited to optimize ligand-receptor interactions.

Key Therapeutic Areas and Mechanistic Insights

The incorporation of the homophenylalanine scaffold has proven particularly fruitful in the development of inhibitors for key enzymatic targets implicated in a range of diseases.

Angiotensin-Converting Enzyme (ACE) Inhibitors for Hypertension

L-Homophenylalanine is a crucial chiral building block for the synthesis of several widely prescribed ACE inhibitors, including enalapril and lisinopril.[3][4] ACE is a key enzyme in the renin-angiotensin system, which regulates blood pressure. The homophenylalanine moiety in these inhibitors plays a critical role in binding to the S1 subsite of the ACE active site. The extended side chain allows for enhanced hydrophobic interactions within this pocket, contributing to the high potency of these drugs.

In-Depth Mechanistic Rationale: The design of these inhibitors was a landmark in structure-based drug design. The succinylamino acid derivatives, including those with the homophenylalanine scaffold, were conceived as "biproduct" analogs, mimicking the binding of the dipeptide product of ACE's natural substrate. The carboxyl group of the homophenylalanine analog was proposed to chelate the catalytically essential zinc ion in the enzyme's active site, while the extended phenylalkyl side chain optimally occupies the hydrophobic S1 pocket, leading to potent and specific inhibition.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

A series of fused β-homophenylalanine derivatives have been designed and synthesized as potent and selective inhibitors of Dipeptidyl Peptidase-4 (DPP-4).[5][6] DPP-4 is a serine protease that inactivates incretin hormones like GLP-1, which are responsible for stimulating insulin secretion. By inhibiting DPP-4, these compounds prolong the action of incretins, leading to improved glycemic control in patients with type 2 diabetes. Sitagliptin, a successful drug in this class, is a β-homophenylalanine triazolopiperazine derivative.[7]

Causality in Experimental Design: The development of these inhibitors involved extensive structure-activity relationship (SAR) studies. Researchers discovered that the β-aminoacyl proline scaffold was a good starting point, and modifications to the phenyl ring of the homophenylalanine moiety, such as the introduction of a fluorine atom, were crucial for enhancing potency and selectivity.[8]

Alanine Aminopeptidase (APN/CD13) Inhibitors: A Potential Avenue for Anti-Cancer Therapeutics

Phosphonic acid analogues of homophenylalanine have demonstrated significant inhibitory activity against human and porcine alanine aminopeptidases (APN).[2] APN (also known as CD13) is a cell-surface metalloprotease that is overexpressed in various cancers and is implicated in tumor invasion, metastasis, and angiogenesis. The submicromolar inhibition constants of these homophenylalanine derivatives make them promising candidates for the development of novel anti-cancer agents.[2]

Self-Validating Protocol Insight: The synthesis of a library of these analogues with varying substitutions on the phenyl ring allowed for a systematic evaluation of their inhibitory potential. The consistent observation of higher potency for homophenylalanine derivatives compared to their phenylalanine counterparts validates the strategic importance of the extended side chain for optimal binding to the APN active site.[2]

Strategic Implementation in Peptide and Peptidomimetic Design

DL-Homophenylalanine methyl ester hydrochloride is a valuable reagent for both solution-phase and solid-phase peptide synthesis (SPPS).[9] Its incorporation can influence the conformational properties and biological activity of peptides.

Modulating Peptide Conformation and Self-Assembly

The increased flexibility of the homophenylalanine side chain can influence the secondary structure of peptides. Studies on short helical peptides have shown that the longer side chains of homophenylalanine and its higher homologs can promote intramolecular aromatic interactions, which can induce preferential folding.[10]

In the context of self-assembling peptides for hydrogel formation, the sequence and stereochemistry of homophenylalanine residues can significantly impact the gelation properties.[11][12] Interestingly, some studies have shown that the well-established principle of heterochiral peptides having a higher propensity for self-assembly does not always hold true for peptides containing homophenylalanine, suggesting a more complex interplay of factors.[11][12]

Visualization of Peptide Synthesis Workflow:

Caption: A generalized workflow for solid-phase peptide synthesis (SPPS) incorporating DL-Homophenylalanine methyl ester hydrochloride.

Experimental Protocols: A Practical Guide

The following protocols are representative examples of how DL-Homophenylalanine methyl ester hydrochloride can be utilized in a research and development setting.

Protocol for Solid-Phase Peptide Synthesis (SPPS) of a Homophenylalanine-Containing Tripeptide

This protocol outlines the manual synthesis of a simple tripeptide (e.g., Ala-Hph-Gly) on a Rink Amide resin to yield a C-terminally amidated peptide.

Materials:

-

Rink Amide Resin

-

DL-Homophenylalanine methyl ester hydrochloride (Note: for SPPS, the free base is typically generated in situ or a protected form like Fmoc-DL-Hph-OH is used. This protocol assumes the use of the corresponding Fmoc-protected amino acid.)

-

Fmoc-Ala-OH, Fmoc-Gly-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

20% Piperidine in Dimethylformamide (DMF)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane)

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and shake for 5 minutes.

-

Drain and repeat with a 15-minute shaking time.

-

Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

-

-

First Amino Acid Coupling (Glycine):

-

In a separate vial, dissolve Fmoc-Gly-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

-

Add the activation mixture to the resin.

-

Shake for 2 hours.

-

Perform a Kaiser test to confirm complete coupling (ninhydrin negative).

-

Wash the resin as in step 2.

-

-

Second Amino Acid Coupling (Homophenylalanine):

-

Repeat the Fmoc deprotection (step 2).

-

Couple Fmoc-DL-Hph-OH using the same procedure as in step 3.

-

-

Third Amino Acid Coupling (Alanine):

-

Repeat the Fmoc deprotection (step 2).

-

Couple Fmoc-Ala-OH using the same procedure as in step 3.

-

-

Final Deprotection:

-

Perform a final Fmoc deprotection (step 2).

-

-

Cleavage and Global Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Add the TFA cleavage cocktail to the resin and shake for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the peptide in cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

-

-

Purification and Characterization:

-

Purify the crude peptide by reverse-phase HPLC.

-

Characterize the purified peptide by mass spectrometry and NMR.

-

Protocol for Synthesis of a Fused β-Homophenylalanine Derivative (Conceptual Framework)

This conceptual protocol is based on the synthesis of DPP-4 inhibitors and illustrates the general approach.

Visualization of a Conceptual Synthetic Pathway:

Caption: A conceptual synthetic pathway for a fused β-homophenylalanine-based DPP-4 inhibitor.

General Synthetic Steps:

-

Core Scaffold Synthesis: Construction of a central heterocyclic core, often through a multi-component reaction like the Hantzsch dihydropyridine synthesis, followed by aromatization.

-

Introduction of the Homophenylalanine Moiety: The homophenylalanine component, often as an ester or other activated form, is introduced onto the core scaffold through a nucleophilic substitution or a coupling reaction. DL-Homophenylalanine methyl ester hydrochloride would be a suitable starting material for this step after neutralization.

-

Cyclization: An intramolecular cyclization reaction to form the fused ring system.

-

Final Modifications: Any necessary final modifications, such as deprotection or functional group interconversions, to yield the target inhibitor.

Each step would require specific reaction conditions and purification, which would be optimized based on the specific target molecule.

Characterization and Analytical Considerations

The successful synthesis and purification of homophenylalanine-containing compounds require robust analytical techniques.

Table 2: Key Analytical Techniques

| Technique | Purpose | Key Considerations |

| Reverse-Phase HPLC | Purification and purity assessment | Gradient optimization is crucial for resolving diastereomers if a racemic mixture of homophenylalanine is used. |

| Mass Spectrometry (MS) | Molecular weight confirmation | High-resolution MS (e.g., ESI-TOF) provides accurate mass determination. |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation | ¹H and ¹³C NMR are essential for confirming the presence of the homophenylalanine moiety. 2D NMR techniques (COSY, HSQC) aid in complete structural assignment. |

Expert Insight on NMR Analysis: In the ¹H NMR spectrum of a homophenylalanine-containing peptide, the benzylic protons of the side chain will appear as a characteristic multiplet, typically more upfield than the corresponding protons of phenylalanine due to the additional methylene group.

Future Perspectives and Conclusion

DL-Homophenylalanine methyl ester hydrochloride and its chiral counterparts will undoubtedly continue to be valuable assets in the medicinal chemist's toolbox. The ability of the homophenylalanine scaffold to enhance binding affinity, modulate peptide conformation, and improve pharmacokinetic properties makes it a prime candidate for incorporation into novel therapeutics targeting a wide array of diseases. Future research will likely focus on:

-

Exploring new therapeutic targets: Expanding the application of homophenylalanine derivatives to other enzyme families and receptor systems.

-

Developing novel synthetic methodologies: Creating more efficient and stereoselective methods for the synthesis of homophenylalanine-containing molecules.

-

Investigating higher homologs: Studying the impact of even longer side chains (e.g., bis-homophenylalanine) on biological activity and pharmacokinetic profiles.

References

-

Wanat, W., Talma, M., Dziuk, B., & Kafarski, P. (2020). Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases. Molecules, 25(21), 5183. [Link]

-

Koketsu, K., et al. (2013). Identification of homophenylalanine biosynthetic genes from the cyanobacterium Nostoc punctiforme PCC73102 and application to its microbial production by Escherichia coli. Applied and Environmental Microbiology, 79(7), 2311-2317. [Link]

-

Busto, E., et al. (2021). Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization. ACS Omega, 6(40), 26359–26368. [Link]

-

Koketsu, K., et al. (2013). Identification of Homophenylalanine Biosynthetic Genes from the Cyanobacterium Nostoc punctiforme PCC73102 and Application to Its Microbial Production by Escherichia coli. Applied and Environmental Microbiology, 79(7), 2311-2317. [Link]

-

Gomes, P. A. C., et al. (2022). Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation. International Journal of Molecular Sciences, 23(21), 13465. [Link]

-

Gomes, P. A. C., et al. (2022). Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation. International Journal of Molecular Sciences, 23(21), 13465. [Link]

-

Wang, L., et al. (2015). Design, Synthesis, and Pharmacological Evaluation of Fused β-Homophenylalanine Derivatives as Potent DPP-4 Inhibitors. ACS Medicinal Chemistry Letters, 6(6), 602-606. [Link]

-

Gomes, P. A. C., et al. (2022). Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation. International Journal of Molecular Sciences, 23(21), 13465. [Link]

-

Nordhoff, S., et al. (2009). The design of potent and selective inhibitors of DPP-4: optimization of ADME properties by amide replacements. Bioorganic & Medicinal Chemistry Letters, 19(22), 6340-6345. [Link]

-

Wang, L., et al. (2015). Design, Synthesis, and Pharmacological Evaluation of Fused β-Homophenylalanine Derivatives as Potent DPP-4 Inhibitors. ACS Medicinal Chemistry Letters, 6(6), 602-606. [Link]

-

Ahmad, A. L., Oh, P. C., & Shukor, S. R. A. (2009). Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor. Biotechnology Advances, 27(4), 286-296. [Link]

-

Kar, M., et al. (2024). Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine. Journal of Peptide Science, e3537. [Link]

-

Chem-Impex. DL-Homophenylalanine methyl ester hydrochloride. [Link]

-

Jeon, W. K., Kang, J., Kim, H. S., & Park, K. W. (2021). Cardiovascular outcomes comparison of dipeptidyl peptidase-4 inhibitors versus sulfonylurea as add-on therapy for type 2 diabetes mellitus: A meta-analysis. Journal of Lipid and Atherosclerosis, 10(3), e210. [Link]

-

Barlos, K., & Gatos, D. (2012). Convergent solid-phase peptide synthesis. Praxis, 91(1-2), 3-12. [Link]

Sources

- 1. CAS 1012-05-1: dl-homophenylalanine | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. Identification of homophenylalanine biosynthetic genes from the cyanobacterium Nostoc punctiforme PCC73102 and application to its microbial production by Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of Homophenylalanine Biosynthetic Genes from the Cyanobacterium Nostoc punctiforme PCC73102 and Application to Its Microbial Production by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Pharmacological Evaluation of Fused β-Homophenylalanine Derivatives as Potent DPP-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. oatext.com [oatext.com]

- 8. Discovery of potent and selective beta-homophenylalanine based dipeptidyl peptidase IV inhibitors [pubmed.ncbi.nlm.nih.gov]

- 9. L -Homophenylalanine 97 21176-60-3 [sigmaaldrich.com]

- 10. Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Discovery and history of homophenylalanine and its derivatives.

Structural Identification, Biosynthetic Origins, and Pharmaceutical Applications

Executive Summary

L-Homophenylalanine (Hph), or (S)-2-amino-4-phenylbutanoic acid, represents a critical scaffold in modern peptidomimetic drug design. Distinguished from phenylalanine by the insertion of a single methylene unit (

This guide analyzes the transition of Hph from a biological obscurity to a cornerstone of antihypertensive therapy (ACE inhibitors). We examine the mechanistic causality behind its selection in drug design, detail its natural biosynthetic pathways in Brassicaceae and Cyanobacteria, and provide self-validating protocols for its asymmetric synthesis using both classical hydrogenation and modern biocatalytic transamination.

Structural Significance: The Methylene Insertion

The "homo" prefix in amino acid nomenclature denotes the insertion of a methylene group into the carbon chain. While seemingly minor, this modification dramatically alters the physicochemical profile of the molecule compared to L-Phenylalanine (Phe).

| Feature | L-Phenylalanine (Phe) | L-Homophenylalanine (Hph) | Impact on Drug Design |

| Side Chain | Benzyl | Phenethyl | Increased hydrophobicity; deeper pocket penetration. |

| Rotational Freedom | Restricted ( | Enhanced ( | Allows "induced fit" into sterically demanding active sites. |

| Proteolytic Stability | Low (Native substrate) | High | Resists cleavage by standard chymotrypsin-like proteases. |

| Electronic Environment | Altered |

The Pharmaceutical Breakthrough: The ACE Inhibitor Era

The historical valorization of Hph is inextricably linked to the development of Angiotensin-Converting Enzyme (ACE) inhibitors in the 1980s. Following the success of Captopril, researchers at Merck sought to eliminate the thiol moiety responsible for adverse side effects (rash, taste disturbance).

The Design Logic (Patchett et al.): Researchers hypothesized that ACE, a zinc-metalloprotease, cleaves the terminal dipeptide of Angiotensin I. To inhibit this, they designed "transition-state analogs."

-

The Challenge: Mimic the transition state of peptide hydrolysis without being hydrolyzed.

-

The Solution: Replace the scissile amide bond with a non-cleavable amine linkage.

-

The Role of Hph: The phenethyl group of Hph was found to perfectly occupy the hydrophobic

subsite of the ACE enzyme, while the adjacent carboxylate coordinated with the active site Zinc (

This logic led to Enalapril and Lisinopril , where the Hph scaffold (introduced via its keto-acid precursor) serves as the critical anchor.

Figure 1: The evolutionary logic of ACE inhibitor design, highlighting the transition from thiol-binders to Hph-based carboxyalkanoyl inhibitors.

Biosynthetic Pathways: Nature's Route

Long before pharmaceutical adoption, nature evolved mechanisms to synthesize Hph, primarily as a precursor to Glucosinolates (defense compounds in mustard/cabbage families) and cyanobacterial peptides.

The Chain Elongation Cycle: Unlike standard amino acid synthesis, Hph is produced via a recursive "chain elongation" cycle similar to Leucine biosynthesis. This process is controlled by MAM (Methylthioalkylmalate synthase) enzymes.[1]

-

Condensation: Phenylpyruvate condenses with Acetyl-CoA (catalyzed by MAM).

-

Isomerization/Oxidation: The intermediate undergoes isomerization and oxidative decarboxylation.

-

Transamination: The resulting 2-oxo-4-phenylbutyrate is transaminated to L-Hph.

Figure 2: The biosynthetic chain elongation pathway of Homophenylalanine in Brassicaceae.

Synthetic Methodologies & Protocols

For industrial and research applications, isolation from plants is inefficient. Two primary routes dominate: Chemical Reductive Amination (Historical/Pharma) and Enzymatic Transamination (Modern/Green).

Protocol A: Chemical Synthesis of Enalapril Precursor

Context: This method mimics the industrial route for Enalapril, coupling the Hph keto-acid precursor with a dipeptide.

Reagents:

-

Ethyl 2-oxo-4-phenylbutanoate (OPBA)

-

Ethanol (Solvent)

-

Raney Nickel (Catalyst) or Pd/C

-

Hydrogen gas (

)

Methodology:

-

Schiff Base Formation: Dissolve L-Ala-L-Pro (1.0 eq) and OPBA (1.2 eq) in Ethanol. Add molecular sieves (4Å) to remove water and drive equilibrium toward the imine (Schiff base). Stir for 2 hours at room temperature.

-

Hydrogenation: Transfer the solution to a hydrogenation vessel (Parr shaker). Add Raney Nickel (10 wt% loading).

-

Reduction: Pressurize to 40 psi

. Agitate at room temperature for 12-24 hours. -

Workup: Filter catalyst through Celite (Caution: Raney Ni is pyrophoric). Concentrate filtrate.

-

Crystallization: Recrystallize from Ethyl Acetate/Hexanes to isolate the diastereomerically pure product.

Protocol B: Biocatalytic Synthesis (Green Chemistry)

Context: High enantiomeric excess (>99% ee) without heavy metals. Uses Transaminases (ATAs).[4][8]

System:

-

Enzyme: Aromatic Transaminase (e.g., from E. coli or engineered Megasphaera elsdenii).

-

Amine Donor: L-Aspartate or L-Lysine.

Methodology (Equilibrium Shift via Solubility):

-

Buffer Prep: Prepare 50 mM Phosphate Buffer (pH 8.0) containing 0.1 mM PLP (Pyridoxal-5'-phosphate cofactor).

-

Reaction Mix: Add OPBA (50 mM) and L-Aspartate (100 mM). Add Enzyme preparation (Cell-free extract or purified ATA).

-

Incubation: Incubate at 30°C with gentle shaking.

-

The Driving Force: L-Hph has significantly lower water solubility than the substrates. As the reaction proceeds, L-Hph precipitates out of the solution.[10] This In Situ Crystallization drives the equilibrium forward (Le Chatelier's principle), overcoming the thermodynamic limitations of transamination.

-

Purification: Filter the white precipitate. Wash with cold water and acidic ethanol.

-

Validation: Analyze via Chiral HPLC (Crownpak CR(+) column) to confirm >99% ee.

Comparative Analysis of Methods

| Metric | Chemical Reductive Amination | Biocatalytic Transamination |

| Stereoselectivity | Moderate (Requires chiral auxiliary or resolution) | Excellent (>99% ee) |

| Conditions | High Pressure | Ambient Temp, Aqueous Buffer |

| Atom Economy | Moderate (Protecting groups often needed) | High |

| Scalability | Proven (Multi-ton Enalapril production) | Emerging (Batch crystallization) |

| Key Challenge | Catalyst handling (Pyrophoric Ni/Pd) | Enzyme stability & substrate inhibition |

References

-

Patchett, A. A., et al. (1980). A new class of angiotensin-converting enzyme inhibitors. Nature, 288(5788), 280–283. Link

-

Halkier, B. A., & Gershenzon, J. (2006).[12] Biology and biochemistry of glucosinolates. Annual Review of Plant Biology, 57, 303-333. Link

-

Lo, H. H., et al. (2005). Asymmetrical synthesis of L-homophenylalanine using engineered Escherichia coli aspartate aminotransferase. Biotechnology Progress, 21(2), 411-415.[9] Link

-

Cho, B. K., et al. (2003). Asymmetric synthesis of L-homophenylalanine by equilibrium-shift using recombinant aromatic L-amino acid transaminase. Biotechnology and Bioengineering, 83(2), 226-234. Link

-

Wyvratt, M. J., & Patchett, A. A. (1985). Recent developments in the design of angiotensin-converting enzyme inhibitors.[13] Medicinal Research Reviews, 5(4), 483-531. Link

Sources

- 1. Glucosinolate Biosynthesis and the Glucosinolate–Myrosinase System in Plant Defense [mdpi.com]

- 2. Enalapril synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Identification of Homophenylalanine Biosynthetic Genes from the Cyanobacterium Nostoc punctiforme PCC73102 and Application to Its Microbial Production by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Identification of homophenylalanine biosynthetic genes from the cyanobacterium Nostoc punctiforme PCC73102 and application to its microbial production by Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Asymmetrical synthesis of L-homophenylalanine using engineered Escherichia coli aspartate aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Asymmetric synthesis of L-homophenylalanine by equilibrium-shift using recombinant aromatic L-amino acid transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Glucosinolate Biosynthesis [homepage.ruhr-uni-bochum.de]

- 13. Angiotensin-converting enzyme inhibitors: synthesis and biological activity of acyl tripeptide analogues of enalapril - PubMed [pubmed.ncbi.nlm.nih.gov]

DL-Homophenylalanine methyl ester hydrochloride structural formula and stereochemistry.

An In-depth Technical Guide to DL-Homophenylalanine Methyl Ester Hydrochloride

Abstract

DL-Homophenylalanine methyl ester hydrochloride is a non-proteinogenic amino acid derivative of significant interest to the pharmaceutical and biotechnology sectors. As a racemic mixture, it serves as a versatile building block in synthetic chemistry, particularly in peptide synthesis and the development of therapeutic agents.[1] Its structure, featuring an additional methylene group compared to phenylalanine, imparts unique conformational properties to the peptides and molecules that incorporate it. This guide provides a comprehensive overview of its structural formula, stereochemistry, physicochemical properties, synthesis, analytical characterization, and key applications, with a focus on its role as a precursor in the development of Angiotensin-Converting Enzyme (ACE) inhibitors and other pharmaceuticals.

Chemical Identity and Structure

DL-Homophenylalanine methyl ester hydrochloride is the hydrochloride salt of the methyl ester of homophenylalanine. Homophenylalanine is an amino acid that contains a phenylethyl side chain, one carbon longer than the benzyl side chain of phenylalanine.[2] The "DL" prefix indicates that the compound is a racemic mixture, containing equal amounts of the D- and L-enantiomers.

Structural Formula

The chemical structure is defined by a central chiral carbon (α-carbon) bonded to an amino group, a carboxylic acid methyl ester group, a hydrogen atom, and a phenylethyl group. The hydrochloride salt form enhances stability and solubility.

-

Molecular Weight: 229.70 g/mol [3]

Stereochemistry

The core of its stereochemical identity lies at the α-carbon, which is a stereocenter. The presence of this chiral center gives rise to two non-superimposable mirror images: D-homophenylalanine methyl ester and L-homophenylalanine methyl ester.

-

L-Homophenylalanine: The L-isomer is a crucial building block for numerous chiral drugs, most notably ACE inhibitors like enalapril and ramipril.[4][5] Its specific three-dimensional arrangement is critical for the biological activity of these drugs.[5]

-

D-Homophenylalanine: The D-isomer, while less common in natural systems, is utilized in synthetic peptide chemistry to create peptides with enhanced stability against enzymatic degradation.

-

DL-Mixture: As a racemic mixture, DL-Homophenylalanine methyl ester hydrochloride provides a cost-effective starting material for syntheses where the stereochemistry can be resolved at a later stage or where a racemic final product is desired.

Caption: Stereoisomers of Homophenylalanine Methyl Ester.

Physicochemical Properties

The physical and chemical properties of DL-Homophenylalanine methyl ester hydrochloride make it suitable for various laboratory and industrial applications. Its salt form contributes to its enhanced solubility and stability compared to the free base.[1]

| Property | Value | Reference |

| Appearance | White to off-white crystalline powder | [1] |

| SMILES String | Cl.COC(=O)C(N)CCc1ccccc1 | |

| InChI Key | PZKOPSSMUBBHMM-UHFFFAOYSA-N | |

| Solubility | Soluble in Ethanol and Methanol | [6] |

| Storage Temperature | 0-8°C, in a dry, well-ventilated place | [1][7] |

| Purity (Typical) | ≥ 98% (HPLC) | [1] |

Synthesis and Manufacturing

The synthesis of amino acid esters is a fundamental process in organic chemistry. A common and straightforward method is the Fischer esterification, where the parent amino acid is treated with an alcohol in the presence of a strong acid catalyst. For methyl esters, methanol is used with a catalyst like hydrogen chloride (gas) or thionyl chloride, which conveniently generates HCl in situ.

Experimental Protocol: Fischer Esterification

This protocol describes a representative lab-scale synthesis of DL-Homophenylalanine methyl ester hydrochloride from DL-Homophenylalanine.

Materials:

-

DL-Homophenylalanine

-

Anhydrous Methanol (MeOH)

-

Thionyl Chloride (SOCl₂)

-

Diethyl Ether

-

Reaction flask with magnetic stirrer and reflux condenser

-

Ice bath

Procedure:

-

Reaction Setup: Suspend DL-Homophenylalanine (1.0 eq) in anhydrous methanol (approx. 10-15 mL per gram of amino acid) in a round-bottom flask equipped with a magnetic stirrer.

-

Acid Catalyst Addition: Cool the suspension in an ice bath to approximately 0°C. Add thionyl chloride (1.1-1.2 eq) dropwise to the stirred suspension.[8] Causality Note: The slow, cooled addition is critical to control the exothermic reaction between SOCl₂ and methanol, which forms the HCl catalyst and methyl sulfite.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours, then heat the reaction to reflux (approx. 65°C) for 4-6 hours until the reaction is complete (monitored by TLC). Expertise Note: Refluxing ensures the esterification equilibrium is driven towards the product.

-

Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid or oil is the desired product.

-

Purification: To purify, triturate the crude product with diethyl ether. This will cause the hydrochloride salt to precipitate as a solid. Collect the solid by vacuum filtration and wash with additional cold diethyl ether to remove any unreacted starting materials or byproducts.

-

Drying: Dry the resulting white solid under vacuum to yield pure DL-Homophenylalanine methyl ester hydrochloride.

Caption: Workflow for the Synthesis of DL-Homophenylalanine Methyl Ester HCl.

Applications in Research and Drug Development

The utility of homophenylalanine derivatives is well-established, serving as indispensable components in the synthesis of high-value pharmaceuticals.

Peptide Synthesis

DL-Homophenylalanine methyl ester hydrochloride is a ready-to-use building block for solution-phase peptide synthesis. The methyl ester protects the carboxylic acid terminus, while the amino group is available for coupling reactions after neutralization of the hydrochloride salt.

Precursor for ACE Inhibitors

L-Homophenylalanine is a vital chiral intermediate for the synthesis of several widely prescribed ACE inhibitors, which are used to treat hypertension and heart failure.[5][9] These drugs, including enalapril, lisinopril, and ramipril, rely on the specific molecular framework provided by the L-homophenylalanine core to effectively inhibit the angiotensin-converting enzyme.[2][5][10]

Anticancer Drug Development

Beyond cardiovascular medicine, the homophenylalanine scaffold is gaining recognition in oncology.[5] It is a key component in the structure of carfilzomib, a tetrapeptide epoxyketone proteasome inhibitor approved for the treatment of multiple myeloma.[2][11] Researchers are actively exploring its incorporation into new drug candidates to develop more selective and potent anticancer therapies.[5]

Caption: Major Applications of the Homophenylalanine Structure.

Analytical Characterization

To ensure the identity, purity, and quality of DL-Homophenylalanine methyl ester hydrochloride, a suite of standard analytical techniques is employed. These methods provide a self-validating system to confirm that the material meets the required specifications for research or manufacturing.

| Technique | Purpose | Expected Outcome |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A major peak corresponding to the product, with purity typically ≥98%.[1] |